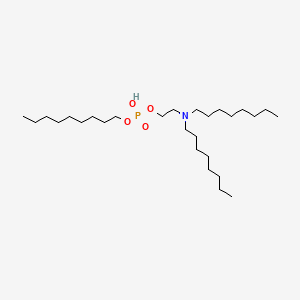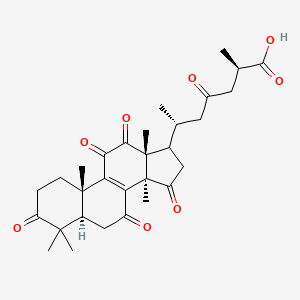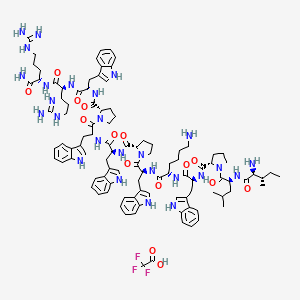![molecular formula C20H21N3O2 B10829734 N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide](/img/structure/B10829734.png)
N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BZO-POXIZID-d9: is a synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound is also known by its synonyms, 5C-MDA-19-d9 and Pentyl MDA-19-d9 . It is primarily used as an analytical reference standard in forensic and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BZO-POXIZID-d9 involves the formation of an isatin acylhydrazone derivative. The general synthetic route includes the reaction of isatin with an appropriate hydrazine derivative under acidic conditions to form the hydrazone. This intermediate is then reacted with a substituted benzoyl chloride to yield the final product .
Industrial Production Methods: While specific industrial production methods for BZO-POXIZID-d9 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: BZO-POXIZID-d9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include hydroxylated, dealkylated, and oxidized derivatives of BZO-POXIZID-d9 .
Scientific Research Applications
BZO-POXIZID-d9 has a wide range of applications in scientific research, including:
Mechanism of Action
BZO-POXIZID-d9 exerts its effects primarily through its interaction with cannabinoid receptors. It is a potent and selective agonist of cannabinoid receptor 2 (CB2), which is predominantly expressed in immune cells. The activation of CB2 receptors by BZO-POXIZID-d9 leads to anti-inflammatory and analgesic effects . The compound’s mechanism of action involves the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
BZO-HEXOXIZID (MDA-19): Another synthetic cannabinoid with similar structure and function.
5F-BZO-POXIZID: A fluorinated analogue of BZO-POXIZID with enhanced potency.
BZO-CHMOXIZID: A related compound with similar pharmacological properties.
Uniqueness: BZO-POXIZID-d9 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in analytical applications .
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3/i1D3,2D2,3D2,9D2 |
InChI Key |
XPLMQEMEOJHAQP-ZNZAITRCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


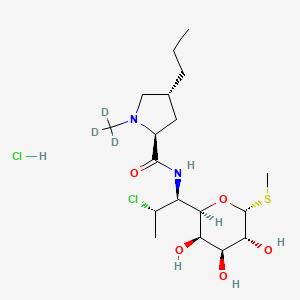

![(3S)-3-[4-chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829671.png)
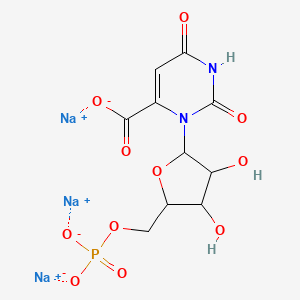
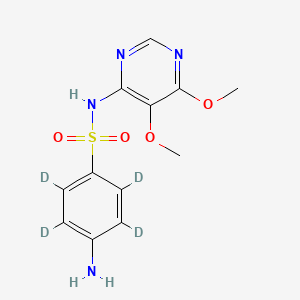
![2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829696.png)
![(4R)-N-[2-(didecylamino)ethyl]-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B10829702.png)
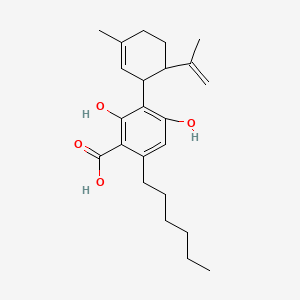
![(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829717.png)


